4-(4-Methylbenzoyl)benzoic acid
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Overview
Description
4-(4-Methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O3. It is also known as 2-(4-methylbenzoyl)benzoic acid. This compound is characterized by the presence of a benzoyl group substituted with a methyl group at the para position, attached to a benzoic acid moiety. It is commonly used as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and ultrasonic irradiation has been explored to achieve greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxybenzoyl)benzoic acid.
Reduction: 4-(4-Methylbenzyl)benzoic acid.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-(4-Methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzoyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This property makes it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the methylbenzoyl group.
4-Methylbenzoic acid: Contains a methyl group but lacks the benzoyl group.
4-Benzoylbenzoic acid: Similar structure but without the methyl group.
Uniqueness
4-(4-Methylbenzoyl)benzoic acid is unique due to the presence of both the methyl and benzoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
35776-96-6 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
JPEOSEZZXWJRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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